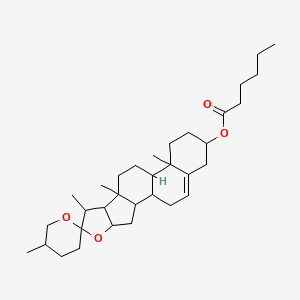

Spirost-5-en-3-yl hexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

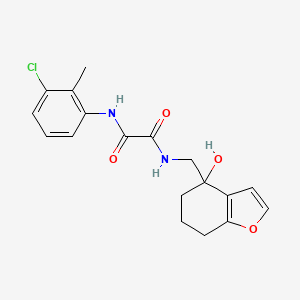

Spirost-5-en-3-yl hexanoate is a chemical compound with the molecular formula C33H52O4 . It has an average mass of 512.764 Da and a mono-isotopic mass of 512.386536 Da . This compound is widely used in scientific research due to its unique chemical structure and favorable properties. It possesses diverse applications, such as drug synthesis, organic chemistry, and pharmaceutical development.

Molecular Structure Analysis

The molecular structure of this compound consists of 33 carbon atoms, 52 hydrogen atoms, and 4 oxygen atoms . The exact spatial arrangement of these atoms forms the unique structure of this compound, which contributes to its chemical properties and reactivity. Detailed structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C33H52O4), average mass (512.764 Da), and mono-isotopic mass (512.386536 Da) . Other properties such as solubility, melting point, boiling point, and specific rotation may be found in specialized chemical databases or literature.Scientific Research Applications

Neuroprotective Properties

Spirost-5-en-3-yl hexanoate, particularly in the form of (22R, 25R)-20α-spirost-5-en-3β-yl hexanoate (SP-233), has demonstrated significant neuroprotective properties. Research by Tillement et al. (2006) found that SP-233 protects neuronal cells against Abeta(1-42) toxicity. It binds to and inactivates the peptide, preventing the uncoupling of oxidative phosphorylation and thus shielding the cells from mitochondrial toxins. This property makes it a potential candidate for treating neurodegenerative diseases like Alzheimer's (Tillement et al., 2006).

Anticancer Activity

Diosgenin, also known as (25R)-spirost-5-en-3β-ol, and its glycosides have shown antiproliferative activity on various cancer cell lines. Hernández-Vázquez et al. (2020) reported that diosgenin and its glycoside derivatives, like dioscin, exhibit notable anticancer properties, particularly against cervical cancer cells. They induce apoptosis and have a selective action, affecting cancer cells more than non-tumor cells, highlighting their potential in cancer therapy (Hernández-Vázquez et al., 2020).

Synthetic Applications

This compound compounds have been utilized in various synthetic applications. For example, research by Filatov et al. (2017) showed the preparation of 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, indicating its utility in the synthesis of complex organic compounds with potential biological activities (Filatov et al., 2017).

Solar Cell Application

Spiro-linked molecules, including derivatives of this compound, have been explored in the context of solar cell technology. Driscoll et al. (2010) described the use of a spiro-linked molecule as a secondary absorber in solid-state excitonic solar cells, leading to increased efficiency and extended spectral response (Driscoll et al., 2010).

Alzheimer's Disease Treatment

Caprospinol, a derivative of this compound, has been investigated for its potential in treating Alzheimer's disease. Lecanu et al. (2009) highlighted caprospinol's neuroprotective properties, including its ability to bind to beta-amyloid and interact with mitochondrial respiratory chain components, providing a new direction in Alzheimer's disease therapeutics (Lecanu et al., 2009).

Mechanism of Action

Target of Action

Spirost-5-en-3-yl hexanoate, also known as SP-233, primarily targets the amyloid-beta (Aβ) peptides in neuronal cells . These peptides are implicated in the pathogenesis of Alzheimer’s disease, and their accumulation can lead to neuronal cell death .

Mode of Action

SP-233 interacts with Aβ peptides by binding to them and inactivating the peptide . This interaction blocks the mitochondrial uptake of Aβ in neuronal cells, thereby preventing Aβ-induced impairment of mitochondrial function .

Biochemical Pathways

The primary biochemical pathway affected by SP-233 is the mitochondrial respiratory chain . Aβ peptides have been shown to uncouple this chain, leading to the opening of the membrane permeability transition (MPT) pore and subsequent cell death . SP-233 reverses this effect by binding to and inactivating Aβ peptides, thereby preserving the integrity of the mitochondrial respiratory chain .

Result of Action

The binding and inactivation of Aβ peptides by SP-233 result in the prevention of Aβ-induced impairment of mitochondrial function . This leads to the preservation of neuronal cell health and function, as the toxic effects of Aβ peptides are mitigated .

Action Environment

The action of SP-233 is influenced by the cellular environment, particularly the presence of Aβ peptides. The compound’s efficacy in preventing Aβ-induced toxicity suggests it remains stable and active in the neuronal cellular environment . .

Biochemical Analysis

Biochemical Properties

Spirost-5-en-3-yl hexanoate has been shown to interact with various biomolecules. It has been reported to bind to and inactivate the peptide Aβ1–42, which is known to uncouple the mitochondrial respiratory chain and promote the opening of the membrane permeability transition (MPT) pore . This interaction has been observed to partially reverse the decrease in the mitochondrial respiratory coefficient caused by picomolar concentrations of Aβ1–42 .

Cellular Effects

In terms of cellular effects, this compound has been found to protect neuronal cells against Aβ1–42 toxicity . It blocks the mitochondrial uptake of Aβ in neuronal cells and prevents Aβ-induced impairment of mitochondrial function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the peptide Aβ1–42, thereby inactivating it . This binding interaction prevents the uncoupling of oxidative phosphorylation induced by carbonyl cyanide 3-chlorophenylhydrazone on isolated mitochondria . These results suggest a direct effect of this compound on the MPT .

Temporal Effects in Laboratory Settings

It has been observed that the compound can reverse the decrease in the mitochondrial respiratory coefficient caused by Aβ1–42 over time .

Properties

IUPAC Name |

(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl) hexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O4/c1-6-7-8-9-29(34)36-24-13-15-31(4)23(18-24)10-11-25-26(31)14-16-32(5)27(25)19-28-30(32)22(3)33(37-28)17-12-21(2)20-35-33/h10,21-22,24-28,30H,6-9,11-20H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOZFSWFUBLCNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC5C4C(C6(O5)CCC(CO6)C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2928732.png)

![2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2928733.png)

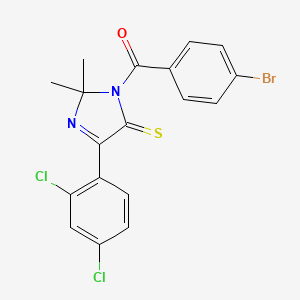

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2928738.png)

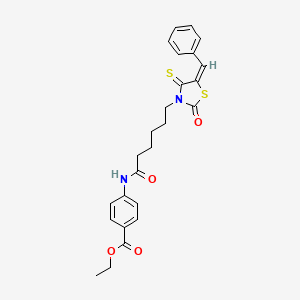

![4-chloro-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2928739.png)

![3-isobutyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928742.png)

![1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene](/img/structure/B2928743.png)

![1-{4-[(4-chlorobenzoyl)amino]benzoyl}-N-isobutylpiperidine-4-carboxamide](/img/structure/B2928746.png)

![ethyl 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2928747.png)

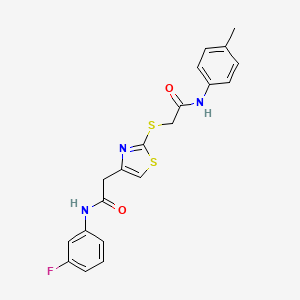

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2928749.png)